2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the pyridine ring
Biochemical Analysis
Biochemical Properties
2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme Nav1.7, a voltage-gated sodium channel. This compound acts as an inhibitor of Nav1.7, which is crucial in the transmission of pain signals . The inhibition of Nav1.7 by this compound can potentially lead to the development of new analgesic drugs. Additionally, the compound’s trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Nav1.7 by this compound can alter the signaling pathways involved in pain perception . Furthermore, its interaction with lipid membranes can affect membrane fluidity and permeability, impacting cellular metabolism and the transport of molecules across the cell membrane.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the Nav1.7 sodium channel, inhibiting its activity and thereby blocking the transmission of pain signals . This inhibition is achieved through the interaction of the bromine and fluorine atoms with specific amino acid residues in the channel, leading to conformational changes that prevent sodium ion flow. Additionally, the trifluoromethyl group enhances the compound’s binding affinity to hydrophobic pockets within the protein structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its degradation can occur under prolonged exposure to light and air, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the inhibition of Nav1.7, which can persist even after the compound is no longer present in the medium.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Nav1.7, providing analgesic effects without significant toxicity . At higher doses, toxic effects such as respiratory irritation and skin irritation have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. The compound is readily absorbed by cells and can accumulate in lipid-rich tissues . Transporters and binding proteins facilitate its movement across cell membranes, ensuring its distribution to target sites. The compound’s interaction with lipid membranes also affects its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the plasma membrane and endoplasmic reticulum . Targeting signals and post-translational modifications direct the compound to these compartments, where it can interact with its target proteins, such as Nav1.7. The localization within the endoplasmic reticulum also suggests a role in modulating protein folding and processing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 3-fluoro-6-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Another synthetic route involves the fluorination of 2-bromo-6-(trifluoromethyl)pyridine. This can be achieved using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, although the presence of electron-withdrawing groups like fluorine and trifluoromethyl can reduce its reactivity.
Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) under controlled conditions.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or dimethylacetamide (DMA).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Electrophilic Substitution: Formation of nitrated or sulfonated pyridine derivatives.
Cross-Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine is utilized in several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Agrochemicals: The compound is used in the development of herbicides, fungicides, and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoropyridine
- 2-Bromo-6-(trifluoromethyl)pyridine
- 3-Fluoro-6-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical transformations.
Properties
IUPAC Name |
2-bromo-3-fluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOPTDNFZAGRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259365 | |
Record name | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-38-5 | |
Record name | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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